An In-depth Technical Guide to Isoquinolin-7-ylboronic Acid
An In-depth Technical Guide to Isoquinolin-7-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-7-ylboronic acid (CAS No. 1092790-21-0) is a versatile heterocyclic organic compound that has garnered significant interest in medicinal chemistry and chemical biology.[1][2] Its unique structure, combining the isoquinoline scaffold with a boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules and a functional probe in various biological assays. This technical guide provides a comprehensive overview of the chemical and physical properties of Isoquinolin-7-ylboronic acid, detailed experimental protocols for its synthesis and application, and insights into its role in drug discovery, particularly as a fluorescent sensor for saccharides and as a potential inhibitor of histone deacetylases (HDACs).
Core Properties of Isoquinolin-7-ylboronic Acid
Isoquinolin-7-ylboronic acid is a solid, typically appearing as a white to light yellow powder.[3] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[4] Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 1092790-21-0 | [2][4] |
| Molecular Formula | C₉H₈BNO₂ | [2][4] |
| Molecular Weight | 172.98 g/mol | [5] |
| Boiling Point | 419.1 °C at 760 mmHg | [2] |
| Flash Point | 207.3 °C | [2] |
| Density | 1.28 g/cm³ | [2] |
| Form | Solid | [6] |
| Solubility | Soluble in DMSO | [4] |
| Storage Temperature | 2-8°C |
Safety and Handling
Isoquinolin-7-ylboronic acid should be handled with care in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7][8]
| Hazard Statement | GHS Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[7]
Experimental Protocols
Synthesis of Isoquinolin-7-ylboronic Acid via Miyaura Borylation
A common and effective method for the synthesis of aryl and heteroaryl boronic acids is the Miyaura borylation reaction.[9][10] This palladium-catalyzed cross-coupling reaction utilizes a readily available halo-aromatic compound and a diboron reagent. In the case of Isoquinolin-7-ylboronic acid, the synthesis would typically start from 7-bromoisoquinoline.
Reaction Scheme:
Caption: Synthesis of Isoquinolin-7-ylboronic acid.
Detailed Protocol:
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Reaction Setup: In an oven-dried Schlenk flask, combine 7-bromoisoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (KOAc, 3.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the isoquinoline-7-boronic acid pinacol ester.
-
Hydrolysis: The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by silica gel chromatography.
Fluorescent Saccharide Sensing
Boronic acids are known to reversibly bind with diols, such as those found in saccharides, to form cyclic boronate esters.[11] This interaction can lead to changes in the fluorescence properties of the molecule, making boronic acid-containing fluorophores like Isoquinolin-7-ylboronic acid useful as chemosensors for carbohydrates.[1][12]
Signaling Pathway:
Caption: Mechanism of fluorescent saccharide sensing.
Experimental Protocol:
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Stock Solutions: Prepare a stock solution of Isoquinolin-7-ylboronic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with a small amount of DMSO to ensure solubility. Prepare stock solutions of various saccharides (e.g., glucose, fructose, galactose) in the same buffer.
-
Fluorescence Titration: In a quartz cuvette, place a solution of Isoquinolin-7-ylboronic acid at a fixed concentration.
-
Data Acquisition: Measure the initial fluorescence emission spectrum using a spectrofluorometer at an appropriate excitation wavelength.
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Titration: Add incremental amounts of the saccharide stock solution to the cuvette, and record the fluorescence emission spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity as a function of saccharide concentration. The binding or dissociation constant (Kd) can be determined by fitting the data to a suitable binding isotherm model (e.g., the Benesi-Hildebrand equation).
Histone Deacetylase (HDAC) Inhibition Assay
Boronic acids have emerged as a class of inhibitors for zinc-dependent enzymes, including histone deacetylases (HDACs).[13][14][15][16] The boronic acid moiety is thought to interact with the zinc ion in the active site of the enzyme.[13][14][15]
Experimental Workflow:
Caption: Workflow for an in vitro HDAC inhibition assay.
Detailed Protocol (Fluorometric):
-
Reagent Preparation: Prepare solutions of the HDAC enzyme (e.g., recombinant human HDAC1), a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue), and Isoquinolin-7-ylboronic acid at various concentrations in an appropriate assay buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well microplate, add the HDAC enzyme and different concentrations of Isoquinolin-7-ylboronic acid. Include a positive control (a known HDAC inhibitor) and a negative control (solvent vehicle). Incubate for a pre-determined time at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Development: After a suitable incubation period, add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Isoquinolin-7-ylboronic acid relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Applications in Drug Discovery and Development
The dual functionality of Isoquinolin-7-ylboronic acid as a potential HDAC inhibitor and a fluorescent probe makes it a valuable tool in drug discovery.
-
Target Identification and Validation: As a fluorescent probe, it can be used to study the binding of molecules to saccharide-containing biomolecules, aiding in the understanding of disease mechanisms.
-
Lead Discovery: The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Isoquinolin-7-ylboronic acid can serve as a starting point for the development of more potent and selective HDAC inhibitors for cancer therapy.
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Assay Development: Its fluorescent properties can be exploited to develop high-throughput screening assays for compounds that compete for the same binding site.
Conclusion
Isoquinolin-7-ylboronic acid is a compound with significant potential for researchers in chemistry and biology. Its well-defined properties, coupled with its utility in fluorescent sensing and enzyme inhibition, make it a valuable asset for a range of applications, from fundamental biological studies to the early stages of drug discovery. The experimental protocols provided in this guide offer a starting point for harnessing the capabilities of this versatile molecule. Further research into the specific biological targets and mechanisms of action of Isoquinolin-7-ylboronic acid and its derivatives is likely to uncover new and exciting applications in the future.
References
- 1. Fluorescent chemosensors for carbohydrates: a decade's worth of bright spies for saccharides in review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline-7-boronic acid|lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. Isoquinolin-7-ylboronic acid | CAS 1092790-21-0 | Sun-shinechem [sun-shinechem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. isoquinoline-7-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histone Deacetylase 2 (HDAC2) Inhibitors Containing Boron - PubMed [pubmed.ncbi.nlm.nih.gov]
